molecular formula C₁₉H₂₅D₅O B1152814 5β-Androst-16-en-3α-ol-d5

5β-Androst-16-en-3α-ol-d5

Cat. No.: B1152814
M. Wt: 279.47
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Androst-16-en-3α-ol-d5 is a deuterium-labeled analog of the endogenous steroidal compound Androstenol. This stable isotope is primarily used as an internal standard in mass spectrometry-based assays to enable the precise quantification of its unlabeled counterpart and related metabolites in complex biological matrices such as plasma, saliva, and sweat . The parent compound, Androstenol, is a significant neurosteroid that acts as a potent positive allosteric modulator of the GABA-A receptor, producing anxiolytic, antidepressant, and anticonvulsant effects in animal models . It is also recognized for its role as a pheromone in mammals, contributing to axillary odor and interpersonal communication in humans, and triggering sexual responses in pigs . Researchers utilize this compound to investigate the biosynthesis, metabolic pathways, and physiological functions of 16-androstene steroids in the fields of neuroscience and endocrinology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₉H₂₅D₅O

Molecular Weight

279.47

Synonyms

(3α,5β)-Androst-16-en-3-ol;  3α-Hydroxy-5β-androst-16-ene-d5

Origin of Product

United States

Methodologies for the Synthesis and Isotopic Incorporation of 5β Androst 16 En 3α Ol D5

Strategies for Deuterium (B1214612) Labeling of Steroid Nuclei

The incorporation of deuterium into a steroid framework can be achieved through several established methodologies. A primary strategy involves hydrogen-deuterium (H/D) exchange reactions, where protons in the molecule are swapped for deuterons from a deuterium source. nih.gov These reactions are often catalyzed by acids or bases and typically target labile protons, such as those adjacent to carbonyl groups. Common deuterium sources for these reactions include deuterium oxide (D₂O), deuterated solvents like methanol-d4 (B120146) (CD₃OD), and deuterium gas (D₂). nih.govresearchgate.net

Another prevalent strategy is the use of deuterated reagents in synthetic steps. For instance, metal deuterides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for the stereospecific reduction of ketone functionalities, introducing a deuterium atom at the site of the former carbonyl. researchgate.netnih.gov This method is particularly useful for introducing deuterium at specific, non-exchangeable positions. Furthermore, total synthesis routes can be designed using deuterated starting materials to build the steroid skeleton with deuterium incorporated at desired locations from the outset.

Modern techniques such as ultrasound-assisted synthesis and continuous flow processes have been developed to enhance the efficiency of deuteration, often leading to higher isotopic incorporation under milder conditions. nih.gov Catalytic methods, for example using ruthenium nanoparticles, have also been employed for regioselective and stereospecific deuteration of various organic compounds, a strategy applicable to complex molecules like steroids. nih.gov

Chemical and Enzymatic Synthetic Pathways for Deuterated Androstenes

Regioselective and Stereoselective Deuterium Introduction

The synthesis of 5β-Androst-16-en-3α-ol-d5 would likely involve a multi-step process to ensure the correct placement and stereochemistry of the deuterium atoms. A hypothetical, yet chemically sound, pathway is outlined below:

Enolization and Deuteration: Starting with 5β-androst-16-en-3-one, a base-catalyzed H/D exchange can be performed. Using a deuterated solvent like CD₃OD with a base (e.g., sodium methoxide) would facilitate the formation of an enolate at the C-2 and C-4 positions. Quenching this enolate with D₂O would introduce deuterium atoms at these positions. Repeating this process can lead to higher levels of deuteration.

Stereoselective Reduction: The subsequent and critical step is the stereoselective reduction of the 3-keto group to a 3α-hydroxyl group. This is essential to achieve the correct stereoisomer. The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would introduce a deuterium atom at the C-3 position. The stereoselectivity of this reduction (favoring the α-alcohol) is influenced by the steric environment of the steroid nucleus.

This combination of base-catalyzed exchange followed by stereoselective reduction provides a pathway to introduce deuterium atoms regioselectively at positions C-2, C-3, and C-4. The number of deuterium atoms incorporated (up to d5) would depend on the efficiency of the exchange reactions.

Optimization of Reaction Conditions for Isotopic Yield

Maximizing the isotopic yield and purity is paramount in the synthesis of labeled compounds. Several factors must be carefully controlled and optimized.

ParameterConditionRationale
Catalyst Strong base (e.g., NaOD in D₂O) for H/D exchangePromotes enolization adjacent to the carbonyl group for efficient deuterium incorporation.
Deuterium Source High-purity D₂O or CD₃ODEnsures a high isotopic concentration in the reaction medium, driving the equilibrium towards the deuterated product.
Reducing Agent Sodium Borodeuteride (NaBD₄)Provides a source of deuteride for the stereoselective reduction of the ketone, introducing a deuterium atom at a specific position.
Temperature Mild to moderate temperaturesBalances reaction rate with minimizing side reactions and potential degradation of the steroid. nih.gov
Reaction Time Monitored (e.g., by GC-MS)Sufficient time is needed for complete exchange and reduction, but prolonged times can lead to side products.
Advanced Methods Ultrasound or Flow ChemistryCan enhance reaction rates, improve mixing, and lead to higher d-incorporation in shorter times under milder conditions. nih.gov

Analytical Confirmation of Deuteration and Purity of Labeled Compounds

Mass Spectrometry (MS) Techniques for Isotope Pattern Verification

Mass spectrometry is a primary tool for verifying the successful deuteration of a molecule. By comparing the mass spectrum of the labeled compound to its unlabeled analogue, the increase in molecular weight can be determined.

For 5β-Androst-16-en-3α-ol, the monoisotopic mass is approximately 274.44 g/mol . sigmaaldrich.com The successful synthesis of the d5 variant would result in a molecular ion peak at approximately 279 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places, providing strong evidence for the incorporation of five deuterium atoms.

Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of steroids. sigmaaldrich.com The fragmentation pattern of the deuterated compound can also provide clues to the location of the deuterium atoms. Fragments that retain the deuterium labels will show a corresponding mass shift compared to the fragments of the unlabeled standard.

Analytical TechniqueExpected Observation for this compound
Low-Resolution MS Molecular ion (M+) peak shifted by +5 m/z units.
High-Resolution MS (HRMS) Exact mass measurement consistent with the formula C₁₉H₂₅D₅O.
Tandem MS (MS/MS) Fragmentation pattern shows mass shifts in fragments containing the deuterated portions of the molecule, helping to localize the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment

While MS confirms the number of deuterium atoms incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining their precise location within the steroid structure.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (e.g., C-2, C-3, C-4) would be absent or significantly reduced in intensity. huji.ac.il This provides direct evidence of where the H/D exchange has occurred.

Advanced Analytical Techniques and Protocols Employing 5β Androst 16 En 3α Ol D5

Application as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the primary challenge is to achieve accurate and reproducible measurements of target analytes within complex biological matrices such as plasma, serum, urine, or tissue. chromatographyonline.com 5β-Androst-16-en-3α-ol-d5 is employed as an internal standard (IS) to correct for variations that can occur at multiple stages of an analytical procedure, including sample extraction, chromatographic separation, and mass spectrometric detection. cerilliant.com By adding a known quantity of the deuterated standard to the sample at the outset, it experiences nearly identical processing and analysis conditions as the endogenous analyte. nih.gov This co-processing effectively normalizes for analyte loss during sample preparation and compensates for fluctuations in instrument response, thereby significantly improving the precision and accuracy of the final measurement. cerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Methodologies

Gas chromatography-mass spectrometry is a cornerstone technique for steroid analysis due to its high separation efficiency. nih.govmdpi.com For the analysis of 16-androstenes like 5α-androst-16-en-3α-ol, GC-MS provides the necessary sensitivity and specificity. nih.govnih.gov However, steroids are not inherently volatile, a prerequisite for GC analysis. youtube.com Therefore, a crucial step in the sample preparation is derivatization, which converts the steroid molecules into more volatile and thermally stable forms. youtube.comfda.gov

The most common derivatization method for steroids containing hydroxyl groups is silylation. nih.gov Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl groups into trimethylsilyl (TMS) ethers. fda.govdshs-koeln.de This process significantly improves the chromatographic behavior of the steroids, resulting in sharper peaks and better resolution. scielo.br

In a typical GC-MS workflow, this compound is added to the biological sample before extraction. Following extraction and clean-up, the dried residue is derivatized. dshs-koeln.de During GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where it selectively detects specific mass fragments characteristic of the analyte and the internal standard. nih.govnih.gov The quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. dshs-koeln.de

Table 1: Illustrative GC-MS Parameters for Steroid Profile Analysis

ParameterSetting
GC Column HP-1 (or equivalent), 17m x 0.2mm x 0.11µm
Carrier Gas Helium
Injection Mode Splitless or Pulsed Split
Injector Temp. 280 °C
Oven Program Initial 180°C, ramp 3°C/min to 231°C, then 30°C/min to 310°C
MS Interface Temp. 300 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

This table represents typical parameters and may vary based on the specific application and instrument. Data adapted from related steroid analysis methodologies. dshs-koeln.descielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for steroid analysis, offering high sensitivity and specificity without the need for derivatization. nih.gov This method is particularly advantageous for analyzing a panel of multiple steroids simultaneously. researchgate.netbohrium.com

In LC-MS/MS analysis, this compound serves the same crucial role as in GC-MS: acting as an internal standard to ensure accurate quantification. nih.gov The deuterated standard co-elutes chromatographically with the native analyte. bris.ac.uk As both compounds enter the mass spectrometer's ion source at the same time, they are subjected to the same ionization conditions. This is particularly important for correcting matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. chromatographyonline.commyadlm.org

The mass spectrometer, typically a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion for the analyte (and a corresponding one for the d5-internal standard) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides exceptional specificity, filtering out noise from the complex biological matrix. The ratio of the analyte's MRM signal to the internal standard's MRM signal is used for quantification against a calibration curve. lcms.cz

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. nih.gov This "isotope spike" serves as an ideal internal standard because it is chemically identical to the analyte, ensuring it behaves the same way during all stages of sample preparation and analysis. cerilliant.com

The core principle of IDMS is the measurement of the ratio of the signal from the natural, unlabeled analyte to the signal from the isotopically labeled standard. dshs-koeln.de Because the mass spectrometer can easily distinguish between the two based on their mass difference, this ratio can be measured with high precision. Any loss of the analyte during the extraction or clean-up steps will be accompanied by a proportional loss of the labeled standard, leaving the ratio of the two unchanged. Similarly, any suppression or enhancement of the signal in the mass spectrometer will affect both the analyte and the standard equally, again preserving the ratio. chromatographyonline.com This makes the final calculated concentration independent of sample recovery and largely independent of matrix effects, leading to highly accurate and reliable results. myadlm.org

Method Development for Complex Biological Matrices

Analyzing steroids in biological matrices like blood, urine, or feces is challenging due to the low concentrations of the analytes and the high abundance of interfering substances. nih.govresearchgate.net The development of a robust analytical method requires careful optimization of sample preparation to isolate the steroids of interest and minimize interferences. researchgate.net

Comprehensive Sample Preparation: Extraction, Clean-up, and Derivatization

A robust sample preparation protocol is essential for reliable steroid quantification. The process typically involves several key steps, beginning with the addition of the internal standard, this compound, to the raw sample.

Hydrolysis: Many steroids in biological fluids, particularly urine, are present as water-soluble glucuronide or sulfate conjugates. nih.govresearchgate.net To analyze the total steroid concentration, an enzymatic hydrolysis step, often using β-glucuronidase, is required to cleave these conjugates and release the free steroid. nih.govmdpi.com

Extraction: Following hydrolysis, steroids are extracted from the aqueous matrix into an organic solvent. Liquid-liquid extraction (LLE) using solvents like diethyl ether or a hexane/ethyl acetate mixture is a common and effective method. nih.govscielo.br Alternatively, solid-phase extraction (SPE) offers a more automated and selective approach. SPE cartridges (e.g., C18) can retain the steroids while allowing more polar interfering compounds to be washed away. nih.govnih.gov

Clean-up: The initial extract may still contain lipids or other compounds that can interfere with analysis. Additional clean-up steps, such as further SPE or chromatographic purification, may be employed to enhance the purity of the sample. nih.gov

Derivatization (for GC-MS): As mentioned previously, for GC-MS analysis, the extracted and cleaned steroids must be derivatized to increase their volatility. This is typically achieved through silylation to form TMS-ether derivatives. nih.govfda.gov

Table 2: Common Sample Preparation Techniques for Steroid Analysis

TechniquePrincipleApplication/Advantage
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Widely used, effective for extracting non-polar steroids. nih.gov
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away; analytes are then eluted with a solvent.Offers high selectivity, potential for automation, and cleaner extracts. nih.gov
Protein Precipitation An organic solvent (e.g., acetonitrile) is added to a plasma or serum sample to denature and precipitate proteins.A simple and rapid method for removing the majority of protein from a sample. nih.gov
Enzymatic Hydrolysis Use of enzymes like β-glucuronidase to cleave conjugated steroids into their free forms.Essential for measuring total steroid concentrations in urine and other matrices. mdpi.com

Minimization of Matrix Effects and Ion Suppression in LC-MS Analysis

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis. chromatographyonline.commyadlm.org This phenomenon occurs when co-eluting compounds from the biological matrix interfere with the ionization process in the mass spectrometer's source, leading to a reduced (suppression) or increased (enhancement) signal for the analyte. dshs-koeln.de This can severely compromise the accuracy and reproducibility of quantitative methods. chromatographyonline.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. chromatographyonline.comdshs-koeln.de The underlying assumption, which generally holds true, is that the SIL-IS and the analyte will experience the same degree of ion suppression or enhancement because they are chemically identical and elute from the LC column at the same time. bris.ac.uk

For this correction to be effective, it is critical that the analyte and the internal standard peaks completely co-elute. bris.ac.uk Even a slight chromatographic separation between the two can lead to them experiencing different matrix effects, resulting in inaccurate quantification. myadlm.org Therefore, during method development, chromatographic conditions must be carefully optimized to ensure precise co-elution. While deuterated standards are highly effective, it has been noted in some difficult cases that they may not perfectly correct for matrix effects, necessitating thorough validation. myadlm.orgdshs-koeln.de

Method Validation and Quality Assurance in Steroid Profiling Research

The use of isotopically labeled internal standards is a cornerstone of modern quantitative analysis, particularly in the field of steroid profiling by mass spectrometry. The deuterium-labeled compound, this compound, serves as an exemplary internal standard for its native analogue, 5β-Androst-16-en-3α-ol. Its application is critical in method validation and routine quality assurance, ensuring the accuracy and reliability of analytical data. By being chemically identical to the analyte of interest but having a different mass, it can be added at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response. sigmaaldrich.compharmaffiliates.com

Assessment of Analytical Performance Parameters (e.g., Linearity, Reproducibility)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. Key performance parameters include linearity and reproducibility, and the use of this compound is integral to their assessment in quantitative steroid analysis. nih.govnih.gov

Linearity Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. To establish this, a series of calibration standards are prepared at different concentrations, each containing a constant amount of the this compound internal standard. The instrument response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The use of the internal standard corrects for any inconsistencies in sample injection or ionization efficiency. sciex.com A linear regression analysis is performed, and a correlation coefficient (R²) close to 1.0 (typically >0.99) indicates a strong linear relationship. mdpi.com

Concentration (ng/mL)Analyte AreaInternal Standard AreaResponse Ratio (Analyte/IS)
0.51,52030,1500.050
1.03,11030,8900.101
5.015,45030,5000.507
10.030,98030,6601.010
25.076,50030,1102.541
50.0151,20029,9805.043

Linear Regression Result: y = 0.1009x + 0.0015; R² = 0.9998

Reproducibility Reproducibility, or precision, measures the closeness of agreement between repeated measurements of the same sample. It is typically assessed under two conditions: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). unil.ch

Intra-assay precision is evaluated by analyzing multiple replicates of a quality control (QC) sample within the same analytical run.

Inter-assay precision is determined by analyzing the same QC samples on different days or with different operators or instruments.

In both cases, this compound is used to quantify the native steroid. The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically required to be below 15% for acceptable performance in bioanalysis. nih.gov The stable isotope-labeled internal standard is crucial for achieving high precision, as it mimics the behavior of the analyte during sample processing and analysis, thereby minimizing variations. sigmaaldrich.com

QC LevelTheoretical Conc. (ng/mL)Intra-Assay Precision (RSD %) (n=6)Inter-Assay Precision (RSD %) (n=18 over 3 days)
Low1.57.8%9.5%
Medium15.05.2%6.8%
High40.04.5%5.9%

Development and Utilization of Certified Reference Materials

Certified Reference Materials (CRMs) are highly characterized materials with property values that are certified by a technically valid procedure, accompanied by a certificate that provides traceability to an accurate realization of the unit in which the property values are expressed. wada-ama.orgnih.gov In steroid analysis, CRMs are essential for achieving accuracy and ensuring the comparability of results between different laboratories and over time. wada-ama.org

While a formal CRM for this compound may not be universally available, high-purity, well-characterized lots of this compound serve as indispensable reference materials for several key applications:

Calibration: It is used to prepare the internal standard spiking solution, which is added to all calibrators, quality control samples, and unknown samples to enable accurate quantification via isotope dilution mass spectrometry. researchgate.netnist.gov

Method Validation: As demonstrated in the previous section, it is fundamental for validating the performance of analytical methods.

Quality Control: It is used in the routine analysis of QC samples to monitor the ongoing performance and accuracy of the analytical method. nih.gov

The development of a reference material involves rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are used for structural confirmation, while chromatographic techniques are employed to assess purity. The concentration of the reference material solution is determined with high accuracy, often using quantitative NMR (qNMR) or by referencing it against a primary standard from a national metrology institute. nist.gov The availability of such high-quality reference materials, including deuterated steroids, is critical for applications requiring high accuracy, such as clinical diagnostics and anti-doping analysis. nih.govnih.gov

CharacteristicDescriptionImportance
IdentityConfirmed structural identity of this compound.Ensures the correct compound is being used as the internal standard.
PurityHigh chemical and isotopic purity (typically >98%).Prevents interference from impurities and ensures accurate quantification.
Certified ConcentrationAccurately determined concentration of the standard solution.Allows for accurate preparation of internal standard spiking solutions.
TraceabilityProperty values are traceable to the International System of Units (SI). nih.govEnsures comparability and standardization of results across different laboratories.
UncertaintyAn associated measurement uncertainty for the certified value.Provides a quantitative indication of the quality of the measurement.

Investigative Applications of 5β Androst 16 En 3α Ol D5 in Steroid Metabolism and Biosynthesis Research

Elucidation of Endogenous Steroid Metabolic Pathways

Stable isotope-labeled steroids like 5β-Androst-16-en-3α-ol-d5 are instrumental in mapping the complex network of reactions that constitute steroid metabolism. By introducing a labeled compound into a biological system, researchers can accurately trace its conversion into various metabolites, thereby elucidating the metabolic fate of the parent steroid.

The biosynthesis of androst-16-ene steroids, including the pheromonally active 5α-androst-16-en-3-one and 5α-androst-16-en-3α-ol, originates from pregnenolone and progesterone. endocrine-abstracts.orgresearchgate.netmdpi.com Early studies using radiolabeled precursors established the transformation of these C21 steroids into androst-16-enes in tissues such as the boar testis. endocrine-abstracts.orgresearchgate.net The use of a deuterated standard like this compound in modern gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods allows for precise quantification of these metabolites and their precursors. nih.govsigmaaldrich.commdpi.com

By administering this compound, researchers can follow its metabolic journey, identifying the products of enzymatic reactions and quantifying their formation rates. This approach helps to confirm known pathways and potentially uncover new metabolic routes. For instance, the conversion of this compound to other androst-16-ene derivatives can be meticulously tracked, providing clear evidence of the metabolic cascade.

Table 1: Key Enzymes and Transformations in Androst-16-ene Metabolism

EnzymeTransformationPrecursorProduct
3β-Hydroxysteroid dehydrogenase (3β-HSD)Oxidation/Isomerization5,16-Androstadien-3β-olAndrostadienone
5α-ReductaseReductionAndrostadienone5α-Androst-16-en-3-one (Androstenone)
3α-Hydroxysteroid dehydrogenase (3α-HSD)Reduction5α-Androst-16-en-3-one (Androstenone)5α-Androst-16-en-3α-ol (Androstenol)

Steroids are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion. caymanchem.comias.ac.in The identification and characterization of these conjugated metabolites are crucial for a complete understanding of steroid metabolism and clearance. This compound serves as an invaluable tool in this process. When analyzing biological fluids like urine or plasma, the presence of deuterated glucuronide or sulfate conjugates of the administered steroid provides unequivocal evidence of these conjugation pathways. ias.ac.innih.gov

For example, studies have shown that 5α-androst-16-en-3α-ol is excreted in human sweat as a β-glucuronide. researchgate.netnih.gov The use of this compound would allow researchers to definitively trace the glucuronidation of this specific steroid, distinguishing it from the background of endogenous steroid conjugates. Similarly, the formation of sulfated metabolites, which have been identified for other androst-16-enes in pigs, can be investigated. The distinct mass shift provided by the deuterium (B1214612) label in MS analysis facilitates the identification of these novel conjugates. nih.gov

Mechanistic Studies of Steroidogenic Enzymes and Pathways

Deuterated steroids are powerful probes for investigating the mechanisms of enzymes involved in steroid biosynthesis and metabolism. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes, can provide detailed insights into the rate-limiting steps of an enzymatic reaction. mdpi.comnih.gov

By using this compound as a substrate for enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD), researchers can measure the KIE for the oxidation of the 3α-hydroxyl group. researchgate.netwustl.eduwikipedia.org A significant KIE would suggest that the cleavage of the carbon-deuterium bond is a rate-determining step in the catalytic mechanism. Such studies, which have been performed on other steroid-metabolizing enzymes, help to elucidate the precise chemical steps of the reaction. mdpi.comnih.gov This information is vital for understanding how these enzymes function and for the development of specific inhibitors.

Comparative Metabolomics and Steroidomics in Research Models

Comparative metabolomics and steroidomics aim to understand the differences in steroid profiles between different species, individuals, or physiological states. endocrine-abstracts.orgmdpi.com These studies rely on accurate and precise quantification of a wide range of steroids. Isotopically labeled internal standards are essential for correcting for variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of the comparative data. dshs-koeln.denih.gov

This compound can be used as an internal standard in comparative studies of androst-16-ene metabolism in different animal models, such as pigs and humans, which are known to produce these steroids. endocrine-abstracts.org For example, salivary concentrations of 5α-androst-16-en-3α-ol have been shown to differ between breeds of pigs. By spiking samples from different species with a known amount of this compound, researchers can accurately quantify the endogenous levels of the unlabeled steroid and its metabolites, allowing for meaningful comparisons of their steroid profiles. endocrine-abstracts.orgmdpi.com This approach can reveal species-specific differences in steroid metabolism and help to validate animal models for human endocrine research.

Exploratory Research on the Biochemical and Biological Roles of Androst 16 En 3α Ol Stereoisomers and Analogues

Receptor Binding and Activation Studies

Research into the receptor binding profile of androstane metabolites has revealed significant stereospecificity. The Constitutive Androstane Receptor (CAR), a key nuclear receptor in xenobiotic and endobiotic metabolism, displays a clear preference for the 5α-reduced, 3α-hydroxy stereoisomer of androstanes, such as 5α-androst-16-en-3α-ol (androstenol), which acts as an inverse agonist. nih.gov

In contrast, the 5β-reduced compound, 5β-Androst-16-en-3α-ol , is considered a poor ligand for CAR. nih.gov Structural analysis suggests that the non-planar shape of the 5β-androstane skeleton orients the 3α-hydroxyl group in a position that is unfavorable for critical hydrogen-bonding interactions within the receptor's ligand-binding pocket. nih.gov Specifically, this orientation prevents effective interaction with the Asn175 residue and may lead to steric clashes with other amino acids like Leu212 and Leu216. nih.gov This structural disparity underlies the observed specificity of CAR for the 5α-stereoisomer.

Investigation of Neurosteroid Modulatory Activities in Preclinical Models

The neurosteroid activity of androstane compounds is an area of active investigation, with most research centered on 5α-androst-16-en-3α-ol. This compound is recognized as a potent positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. nih.govuky.edusemanticscholar.org

Modulation of Ligand-Gated Ion Channels (e.g., GABA-A receptors)

Studies have demonstrated that 5α-androst-16-en-3α-ol enhances GABA-activated currents in neurons. nih.govresearchgate.net For instance, in cerebellar granule cells, it causes a concentration-dependent enhancement of these currents and prolongs inhibitory postsynaptic events. nih.govuky.edu This modulation is similar to the action of other endogenous A-ring reduced neurosteroids. nih.govuky.edu

While direct, extensive studies on 5β-Androst-16-en-3α-ol are scarce, research on related 5β-reduced neurosteroids, such as the 5β-isomers of allopregnanolone and THDOC, indicates they can possess GABA-A receptor modulatory activity, although it is often modestly less potent than their 5α-epimers. nih.gov However, 5α-reduced neurosteroids generally exhibit greater anticonvulsant activity, suggesting a higher efficacy in modulating GABA-A receptor function compared to their 5β-counterparts. nih.gov The 3β-epimer of 5α-androst-16-en-3α-ol does not potentiate the GABA-A receptor, highlighting the strict structural requirements for this activity. wikipedia.org

Effects on Neuronal Excitability and Synaptic Transmission

By positively modulating GABA-A receptors, 5α-androst-16-en-3α-ol reduces neuronal excitability. This is evidenced by its anticonvulsant effects in animal models, where it provides protection against seizures induced by chemical convulsants and electroshock. nih.govcaymanchem.com It also demonstrates anxiolytic-like and antidepressant-like effects in preclinical tests, consistent with the potentiation of GABAergic inhibitory neurotransmission. uky.educaymanchem.com The impact of 5β-Androst-16-en-3α-ol on neuronal excitability and synaptic transmission has not been specifically detailed in the available literature, but based on analogues, it is expected to be significantly less pronounced than that of the 5α-isomer.

Research into Pheromonal Communication Mechanisms in Animal Systems

The 16-androstene steroids, including 5α-androst-16-en-3α-ol and the related 5α-androst-16-en-3-one, are well-established as pheromones in several mammalian species, most notably in pigs. nih.gov These compounds play a crucial role in signaling and reproductive behavior. nih.govcaymanchem.com

Behavioral and Physiological Responses in Model Organisms

In pigs, 16-androstenes released by boars act as signaling pheromones that can induce the mating stance in estrous sows, a phenomenon known as the "boar effect". nih.gov In humans, exposure to 5α-androst-16-en-3α-ol has been reported to influence mood and social responses. wikipedia.org For example, some studies suggest it can affect the pulsatile secretion of luteinizing hormone (LH) during the follicular phase of the menstrual cycle. wikipedia.orgresearchgate.net Specific behavioral or physiological responses to 5β-Androst-16-en-3α-ol have not been a focus of published research.

Detection and Production in Biological Secretions

The production of 16-androstenes occurs in the testes. nih.gov These compounds are then found in various biological fluids and secretions. In boars, they are present in high concentrations in saliva. caymanchem.com In humans, 5α-androst-16-en-3α-ol has been identified in male axillary sweat, where it is thought to contribute to axillary odor. caymanchem.comnih.govnih.gov It is secreted from apocrine glands as a water-soluble conjugate, specifically 5α-androst-16-en-3α-ol β-D-glucuronide. nih.gov Skin bacteria possessing β-glucuronidase activity can then cleave this conjugate, releasing the volatile and odorous steroid. nih.gov

Emerging Research Directions and Future Perspectives for 5β Androst 16 En 3α Ol D5

Advancements in High-Throughput Analytical Platforms for Steroid Analysis

The analysis of steroids has been significantly enhanced by the transition from traditional, labor-intensive methods to sophisticated, high-throughput platforms. This evolution is critical for handling large sample volumes in clinical, environmental, and forensic research.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a primary tool for steroid analysis. endocrine-abstracts.org While specific and sensitive, GC-MS typically requires extensive sample preparation, including derivatization, making it relatively low-throughput. endocrine-abstracts.orgsciex.com The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized steroidomics. sciex.com LC-MS/MS offers simplified sample preparation and faster analysis times, making it ideal for high-throughput applications. endocrine-abstracts.orgnih.gov

Modern analytical workflows increasingly incorporate automation to further accelerate sample processing. mdpi.com This includes robotic systems for sample aliquoting and fully automated solid-phase extraction (SPE) performed in 96-well plate formats, which significantly increases the number of samples that can be processed simultaneously. nih.govmdpi.comoup.com

In these advanced platforms, stable isotope-labeled internal standards like 5β-Androst-16-en-3α-ol-d5 are indispensable. The use of deuterated standards in a technique known as isotope dilution mass spectrometry is essential for achieving accurate and precise quantification. sigmaaldrich.comnih.gov These standards are added to samples at the beginning of the workflow and experience the same processing and analytical variations as the target analyte. By measuring the ratio of the native analyte to its labeled standard, researchers can correct for matrix effects, ion suppression or enhancement, and variations in instrument response, which are common challenges in complex biological and environmental samples. sigmaaldrich.com The development of deuterated steroid mixtures facilitates both targeted and untargeted metabolomics studies, providing a robust framework for large-scale steroid profiling. sigmaaldrich.com

Analytical Platform FeatureTraditional Methods (e.g., GC-MS)Modern High-Throughput Methods (e.g., LC-MS/MS)
Sample PreparationLabor-intensive, often requires derivatization endocrine-abstracts.orgsciex.comStreamlined, simplified, amenable to automation nih.govmdpi.com
ThroughputLow to moderateHigh, suitable for large sample sets endocrine-abstracts.org
AutomationLimitedExtensive use of robotics and 96-well plates mdpi.comoup.com
Role of Deuterated StandardUsed for quantificationCritical for correcting matrix effects and instrument variability in complex samples sigmaaldrich.com

Integration of Stable Isotope Tracing with Multi-Omics Approaches

The future of steroid research lies in a systems-level understanding of metabolic pathways, which requires the integration of multiple "omics" disciplines. Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of a biological system. mdpi.com While metabolomics provides a static snapshot of metabolite concentrations, stable isotope tracing offers dynamic information about the flow of molecules through metabolic pathways, known as metabolic flux. nih.govnih.gov

The integration of stable isotope tracing with multi-omics approaches represents a powerful strategy to unravel the complexities of steroid metabolism. physoc.org In this context, this compound has the potential to be used not just as a passive internal standard for quantification but as an active tracer. By introducing the labeled compound into a biological system, researchers can track its conversion into various downstream metabolites. When combined with proteomic and transcriptomic data, this approach can link changes in metabolic flux to the expression and activity of specific steroidogenic enzymes.

For instance, a study could administer this compound to a cell culture model and use mass spectrometry to identify and quantify its deuterated metabolites over time. Simultaneously, proteomic analysis could measure the abundance of enzymes involved in steroid metabolism, while transcriptomic analysis would quantify their corresponding gene expression. This integrated approach can reveal how genetic variations or external stimuli affect the entire steroidogenic network, providing deeper insights than any single omics technique alone. mdpi.com

Omics FieldInformation ProvidedContribution to Integrated Steroid Research
GenomicsDNA sequence and structureIdentifies genetic predispositions to altered steroid metabolism.
TranscriptomicsGene expression (RNA)Quantifies expression of steroidogenic enzyme genes.
ProteomicsProtein expression and modificationMeasures abundance and activity of steroidogenic enzymes.
MetabolomicsMetabolite concentrationsProvides a snapshot of the steroid profile. nih.gov
Stable Isotope TracingMetabolic flux and pathway activityReveals the dynamic rates of steroid conversion and clearance. nih.govosti.gov

Development of New Research Models for Studying Steroid Metabolism and Function

To better understand the biological roles of steroids, research is increasingly moving towards sophisticated in vitro and computational models that can complement or replace traditional animal studies. These models offer controlled environments for dissecting specific aspects of steroid metabolism and function.

In vitro models have become essential for predicting the metabolic pathways of new steroids and for screening compounds for endocrine activity. dshs-koeln.dewada-ama.org These include:

Cell-based Assays: Genetically engineered cell lines, such as those expressing specific steroid receptors, are used to measure the biological activity of steroids and their metabolites. oup.commdpi.com Adrenal H295R cells, for example, are a widely used model for studying steroidogenesis. nih.gov

Enzyme Preparations: Using preparations of human liver enzymes (microsomes and S9 fractions) allows researchers to study the phase I and phase II metabolism of steroids in a controlled setting, helping to identify key metabolites for further investigation. dshs-koeln.de

3D Cell Cultures and Organoids: These advanced models more closely mimic the complex architecture and function of tissues like the liver or adrenal glands, offering a more physiologically relevant context for studying steroid metabolism.

Alongside these biological models, computational models of steroidogenesis are being developed. nih.gov These mathematical models can simulate the complex network of enzymatic reactions in steroid synthesis and predict how the system will respond to various stimuli or inhibitors. nih.gov

In all these models, accurate quantification of steroids and their metabolites is paramount. The use of this compound as an internal standard ensures that measurements made within these complex systems are reliable and reproducible, allowing for the validation of computational predictions and the accurate characterization of metabolic pathways.

Research ModelDescriptionApplication in Steroid Research
In Vitro Cell Lines (e.g., H295R)Immortalized cells that retain specific metabolic functions. nih.govStudying steroid biosynthesis and its regulation. nih.gov
In Vitro Enzyme AssaysIsolated enzymes or subcellular fractions (e.g., microsomes). dshs-koeln.dePredicting metabolic pathways and identifying metabolites. dshs-koeln.dewada-ama.org
Animal Models (e.g., Rodents)Live organisms used to study systemic effects. ox.ac.ukInvestigating the physiological and pathological roles of steroids in a whole-body context. ox.ac.uk
Computational ModelsMathematical simulations of metabolic pathways. nih.govPredicting steroid production under various conditions and identifying key regulatory points. nih.gov

Expansion of Applications in Environmental and Forensic Steroidomics

The utility of this compound and other deuterated steroids is expanding beyond traditional biomedical research into the applied fields of environmental science and forensics.

Environmental Steroidomics: Steroid hormones are recognized as significant environmental contaminants due to their potential to disrupt the endocrine systems of wildlife. mdpi.com They enter aquatic environments primarily through wastewater effluents. nih.gov Monitoring these compounds at very low concentrations (nanograms per liter) in complex matrices like wastewater requires highly sensitive and accurate analytical methods. mdpi.comusgs.gov Isotope dilution mass spectrometry, using standards such as this compound, is the gold standard for this type of analysis. It enables the reliable quantification of steroid pollutants, helping to assess the effectiveness of wastewater treatment processes and understand the environmental fate of these compounds. usgs.gov The development of high-throughput, automated methods is crucial for large-scale environmental monitoring programs. mdpi.com

Forensic Steroidomics: In forensic science, particularly in anti-doping control, the challenge is to detect the misuse of endogenous anabolic steroids. Since these steroids are naturally present in the body, their administration cannot be proven by simple detection. Instead, methods like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are used. nih.gov This technique measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in urinary steroids. Synthetic steroids are typically derived from plant sources and have a different ¹³C/¹²C ratio than steroids produced endogenously in the human body. nih.gov More recently, methods for determining the deuterium (B1214612)/hydrogen (D/H) ratio are also being developed for the same purpose. researchgate.net

While this compound itself is not directly measured for its isotope ratio in this context, it serves as a vital internal standard for the accurate quantification of its native counterpart, 5β-androst-16-en-3α-ol, during the sample preparation and cleanup stages prior to IRMS analysis. Accurate quantification is essential for ensuring the integrity of the subsequent isotope ratio measurement. Furthermore, in routine screening for a wide panel of anabolic steroids using LC-MS/MS, deuterated standards are fundamental for accurate identification and quantification. oup.com

FieldApplicationRole of this compound
Environmental ScienceMonitoring of steroid hormones as endocrine disruptors in water. mdpi.comnih.govInternal standard for accurate quantification in complex environmental matrices via isotope dilution MS. usgs.gov
Forensic Toxicology (Anti-Doping)Detection of synthetic anabolic steroid abuse. oup.comnih.govInternal standard for quantification of endogenous steroids in urine prior to Isotope Ratio Mass Spectrometry (IRMS) analysis. researchgate.net

Q & A

Q. What analytical methods are recommended for detecting and quantifying 5β-Androst-16-en-3α-ol-d5 in biological matrices?

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the gold standard for distinguishing endogenous and synthetic steroids, including deuterated analogs. Key steps include:

  • Using pregnanediol (PD) as the principal endogenous reference compound (ERC) and 5α-androst-16-en-3α-ol (16-en) as a secondary ERC to account for matrix variability .
  • Ensuring peak intensity remains within the linear range (avoiding co-eluting peaks) to validate δ¹³C values .
  • Deuterated analogs require adjustments for isotopic interference; tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is complementary for quantification .

Q. What is the biological significance of 5β-androstenols in mammalian systems?

5β-Androstenols act as neurosteroids , modulating GABAA receptors:

  • In vitro: Enhances GABA-activated currents (EC50 = 0.4 µM in mouse cerebellar granule cells) via α1β2γ2 and α2β2γ2 subunit interactions .
  • In vivo: Exhibits anxiolytic (30–50 mg/kg in elevated plus maze) and anticonvulsant activity (ED50 = 21.9–48.9 mg/kg against PTZ-induced seizures in mice) .
  • Pheromonal roles: Detected in human axillary sweat and boar testes, influencing social behaviors .

Q. How should this compound be prepared and stored for experimental use?

  • Solubility : Dissolve in ethanol (30 mg/mL), DMSO (10 mg/mL), or dimethylformamide (20 mg/mL) under inert gas purging to prevent oxidation .
  • Storage : Store crystalline solids at -20°C ; stable for ≥4 years. Avoid repeated freeze-thaw cycles for stock solutions .

Q. What metabolic pathways are associated with 5β-androstenols?

  • Hepatic metabolism : In pig hepatocytes, 5α-androst-16-en-3-one (a related compound) is hydroxylated to 3β-androstenol and glucuronidated via UGT enzymes .
  • Adrenal/Ovarian synthesis : Proposed in humans, though pathways remain poorly characterized compared to pigs .

Advanced Research Questions

Q. How can conflicting data on 5β-androstenol’s effects in humans be resolved?

  • Dose-dependent variability : Human studies report mixed behavioral effects (e.g., menstrual synchrony vs. null results). Standardize dosing (e.g., 0.1–1 µM for in vitro GABA assays vs. 30–50 mg/kg for in vivo models) and control for genetic polymorphisms in olfactory receptors .
  • Analytical specificity : Use deuterated internal standards (e.g., d5 analogs) to distinguish exogenous administration from endogenous production in human sweat/plasma .

Q. What challenges arise when extrapolating 5β-androstenol data from animal models to humans?

  • Species-specific metabolism : Pigs synthesize androstenols in testes, while humans likely rely on adrenal/ovarian pathways. Use primary human hepatocytes or adrenal cell lines to validate metabolic routes .
  • Receptor affinity differences : Human GABAA receptor subtypes (e.g., α5-containing) may respond differently to neurosteroids compared to rodent models. Employ recombinant receptor assays for cross-species comparisons .

Q. What methodological pitfalls occur in studying 5β-androstenol’s interaction with pregnane X receptor (PXR)?

  • Ligand promiscuity : PXR activation by androstenols (e.g., 5α-androst-16-en-3α-ol) overlaps with xenobiotic responses. Use gene knockout models (e.g., PXR<sup>-/-</sup> mice) to isolate effects .
  • Endogenous interference : Endocrine-disrupting compounds in cell culture media may confound results. Utilize charcoal-stripped serum and LC-MS validation .

Q. How can isotopic labeling (e.g., d5) improve tracer studies of 5β-androstenol pharmacokinetics?

  • Metabolic tracking : Deuterated analogs enable precise quantification of tissue distribution (e.g., brain penetration via blood-brain barrier) using mass spectrometry .
  • Stability monitoring : Assess deuterium retention rates in vivo to validate tracer integrity; compare with non-deuterated controls .

Q. What experimental designs address the low solubility and stability of 5β-androstenols?

  • Vehicle optimization : Test cyclodextrin-based carriers to enhance aqueous solubility while avoiding organic solvent toxicity .
  • Light/temperature controls : Shield solutions from UV light and maintain inert atmospheres (N2/Ar) during handling to prevent degradation .

Contradictions and Research Gaps

  • Human vs. Animal Pheromone Effects : While 5β-androstenol modulates GABAA receptors in rodents, its role in human chemosignaling remains debated due to inconsistent behavioral data .
  • Synthesis Challenges : Current methods rely on chemical synthesis with scalability issues; microbial biosynthesis (e.g., truffle fermentation) is proposed but unvalidated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.